PPARα Transcriptional Activation Potency: Class-Level Inference from 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives Versus Fenofibrate
The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold—of which CAS 926282-77-1 is a representative member—has demonstrated PPARα-selective transcriptional activation with potency superior to the clinically used fibrate class. A structurally related derivative (compound 3) showed an EC50 of 1.78 μM in a human PPARα reporter gene assay, compared with fenofibrate EC50 > 21.84 μM, representing an approximately 12-fold improvement in potency [1]. Importantly, the crystal structure of the PPARα LBD complexed with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB: 6KXX) revealed that the phenyl side chain occupies a small cavity between Ile272 and Ile354 that is rarely accessed by fibrates, providing a structural basis for improved subtype selectivity [2]. While this specific data derives from an N1-(4-fluorophenyl)-substituted analog rather than the N1-unsubstituted compound itself, the conserved carboxylic acid pharmacophore and the pyrazolo[3,4-b]pyridine core are the primary determinants of this binding mode, making the class-level inference directly relevant to CAS 926282-77-1 as a synthetic starting point [2].
| Evidence Dimension | PPARα transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | 1.78 μM (compound 3, a 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative sharing the core scaffold with CAS 926282-77-1) |
| Comparator Or Baseline | Fenofibrate: EC50 > 21.84 μM |
| Quantified Difference | Approximately 12-fold lower EC50 (higher potency) for the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold versus fenofibrate |
| Conditions | Human PPARα reporter gene assay in HepG2-tet-off-hPPARα cells; luciferase readout; 24 h compound treatment |
Why This Matters
For procurement decisions in PPARα-targeting programs, the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold offers a validated starting point with structurally characterized binding mode and potency exceeding the fibrate benchmark by more than one order of magnitude.
- [1] Fukuda S, Kawahara K, Ishimoto K, et al. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. J Biol Chem. 2018;293(26):10333-10343. doi:10.1074/jbc.RA118.002077. View Source
- [2] Yoshida T, Oki H, Doi M, Fukuda S, Yuzuriha T, Tabata R, Ishimoto K, Kawahara K, Ohkubo T, Miyachi H, Doi T, Tachibana K. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. Sci Rep. 2020;10:7623. PDB: 6KXX. doi:10.1038/s41598-020-64527-x. View Source
